Pentapeptide-18

Beschreibung

Historical Context and Genesis of Academic Interest

The scientific inquiry into Pentapeptide-18 is rooted in the broader history of neuropeptide research, which gained significant momentum with the discovery of endogenous opioid peptides, known as enkephalins, in the 1970s. These naturally occurring peptides demonstrated the ability to modulate neuronal activity and pain perception. This discovery sparked academic interest in how small amino acid chains could exert powerful physiological effects, leading researchers to synthesize and study numerous peptide analogs to understand their structure-activity relationships. caymanchem.com

This compound, a synthetic peptide, emerged from this line of research as a modified analog of Leu-enkephalin. caymanchem.combertin-bioreagent.com The primary goal was to create a more stable version of the natural peptide that could resist degradation by enzymes in the body. researchgate.net Academic interest was specifically focused on its potential to mimic the mechanism of enkephalins by interacting with neuronal receptors to modulate neurotransmitter release. acrosschem.comnih.govinci.guide This targeted approach, aimed at interfering with the fundamental process of neuronal exocytosis, particularly the SNARE complex, became the central pillar of academic investigation into this compound. nih.govirispublishers.commdpi.com

Overview of this compound within the Peptide Research Landscape

Within the vast field of peptide research, this compound is classified as a neurotransmitter-inhibiting peptide or a "neuropeptide." paulaschoice.frpaulaschoice.co.uklimitlesslifenootropics.com It is studied for its potential to reduce neuronal excitability and modulate muscle contraction by affecting neurotransmitter release at the presynaptic terminal. acrosschem.cominci.guideaestheta.lt

This compound is frequently investigated alongside other peptides with similar objectives, most notably Acetyl Hexapeptide-8. paulaschoice.co.ukinci.guide While both peptides are researched for their ability to interfere with the SNARE complex—a key protein machinery for vesicle fusion and acetylcholine (B1216132) release—they are thought to have different mechanisms of action. inci.guideingredients-lonier.com this compound is believed to act on enkephalin receptors, leading to the closure of calcium channels, whereas Acetyl Hexapeptide-8 is thought to directly compete with a protein called SNAP-25 for a position in the SNARE complex. acrosschem.comirispublishers.comingredients-lonier.com This has led to comparative and synergistic studies to better understand their distinct and combined effects on inhibiting the pathways that lead to muscle contraction. ingredients-lonier.commdpi.com

Fundamental Research Questions and Paradigms

The academic study of this compound is guided by several core scientific questions:

Elucidation of the Precise Mechanism: The primary research paradigm is to define the exact molecular interactions through which this compound exerts its effects. The leading hypothesis is that it mimics natural enkephalins by binding to enkephalin receptors on nerve cells. acrosschem.cominci.guide This binding is thought to initiate a signaling cascade that closes calcium channels, thereby preventing the influx of calcium required for the fusion of vesicles containing acetylcholine with the neuronal membrane. acrosschem.cominci.guideaestheta.lt This ultimately inhibits the release of acetylcholine into the synapse. aestheta.ltmdpi.com

Interaction with Neuronal Machinery: A central question is how the peptide interacts with specific components of the neuromuscular junction. Research focuses on its role as an inhibitor of the SNARE complex formation, which is essential for muscle contraction. mdpi.comaestheta.ltmdpi.com Studies aim to confirm its ability to modulate this complex and reduce the release of neurotransmitters. nih.govmdpi.com

Structure-Activity Relationship (SAR): A significant area of academic inquiry involves understanding how the peptide's amino acid sequence and structural modifications influence its stability and biological activity. caymanchem.com For instance, the inclusion of a D-alanine residue is a key structural feature designed to increase its resistance to enzymatic degradation. researchgate.net Further research explores how other amino acid substitutions might enhance its potency or specificity. researchgate.net

Nomenclature and Structural Variants in Academic Literature

In scientific and commercial literature, the compound is most commonly known by its International Nomenclature of Cosmetic Ingredients (INCI) name, This compound . ulprospector.comcosmileeurope.eu It is also referred to by its trade name, Leuphasyl®. ingredients-lonier.comresearchgate.net

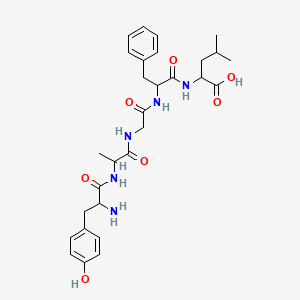

From a chemical standpoint, it is a synthetic oligopeptide composed of five amino acids. Its specific sequence is Tyr-D-Ala-Gly-Phe-Leu . inci.guidemdpi.comguidechem.com This sequence is a crucial element, as it defines the peptide as an analog of the endogenous opioid peptide, Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu).

The most significant structural modification in this compound compared to its natural counterpart is the substitution of Glycine (B1666218) (Gly) at the second position with D-Alanine (D-Ala) . caymanchem.comcaymanchem.com This is a deliberate and common strategy in peptide research. The use of the D-isomer of the amino acid makes the peptide less susceptible to cleavage by peptidases (enzymes that break down peptides), thereby increasing its stability and bioavailability for research purposes. researchgate.net

Interactive Data Tables

Key Research Properties of this compound

| Property | Description | Supporting Research Focus |

|---|---|---|

| Classification | Neurotransmitter-inhibiting peptide; Enkephalin-mimetic | nih.govpaulaschoice.frlimitlesslifenootropics.com |

| Primary Hypothesis | Mimics endogenous enkephalins, binds to enkephalin receptors on nerve cells. | acrosschem.cominci.guide |

| Mechanism of Action | Modulates calcium channels to inhibit acetylcholine release, thereby reducing neuronal excitability. | acrosschem.cominci.guideaestheta.ltmdpi.com |

| Molecular Target | SNARE complex (indirectly), Enkephalin receptors (directly) | nih.govinci.guidemdpi.comingredients-lonier.com |

Nomenclature of this compound

| Identifier Type | Name/Sequence |

|---|---|

| INCI Name | This compound |

| Trade Name | Leuphasyl® |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-Leu |

| Chemical Name | L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979842 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64963-01-5, 63631-40-3 | |

| Record name | 64963-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Conformation

Primary Amino Acid Sequence Analysis

The primary structure of a peptide, the linear sequence of its amino acid residues, is fundamental to its ultimate three-dimensional conformation and function. Pentapeptide-18 is known by two different primary sequences in scientific literature.

H-Tyr-Ala-Gly-Phe-Leu-OH Sequence and Analogues

One commonly cited sequence for this compound is H-Tyr-Ala-Gly-Phe-Leu-OH. nih.govcreative-peptides.comnih.gov This sequence identifies it as an analogue of the endogenous opioid peptide Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu). mdpi.com Enkephalins are known to play a role in various physiological processes. curemd.com The structure of this compound, with its tyrosine, glycine (B1666218), phenylalanine, and a variable amino acid, gives it the potential to interact with specific biological receptors. curemd.com

Analogues of this pentapeptide have been synthesized to investigate structure-activity relationships. For instance, substituting the Glycine at position 2 with a D-Alanine results in [D-Ala2]-Leucine enkephalin. nih.govguidechem.com This modification is significant as the bond between Tyr1 and Gly2 is a primary site for metabolic degradation. royalsocietypublishing.org Introducing a D-amino acid at this position can enhance the peptide's stability against enzymatic breakdown by aminopeptidases. royalsocietypublishing.org

Further modifications have been explored, such as substitutions at the Phenylalanine at position 4. Studies have shown that substitutions at the ortho and para positions of the phenyl ring can alter the peptide's binding affinity and selectivity for different opioid receptors. mdpi.combiorxiv.orgresearchgate.net For example, halogenation at the para-position has been observed to increase affinity for the δ-opioid receptor while decreasing it for the μ-opioid receptor. mdpi.combiorxiv.org

Another analogue, Tyr-D-Ala-Gly-Phe-D-Leu, incorporates a second D-amino acid at the fifth position. cymitquimica.com While substitutions at this position have less impact on proteolytic stability, the [D-Ala2, D-Leu5]-enkephalin analogue has shown high activity in various assay systems. royalsocietypublishing.org

Leu-Gly-Lys-Gln-Lys Sequence and Analogues

An alternative primary sequence identified for this compound is Leu-Gly-Lys-Gln-Lys. pakistantoday.com.pk This sequence gives the peptide an amphipathic character, with both hydrophobic (Leucine) and hydrophilic/charged (Lysine, Glutamine) residues. pakistantoday.com.pk This combination of properties may facilitate its interaction with lipid membranes and other proteins. pakistantoday.com.pk The presence of both hydrophobic and charged regions suggests potential for varied interactions within a cellular environment. pakistantoday.com.pk

Conformational Studies and Structural Dynamics

The three-dimensional structure of a peptide is not static and can be influenced by its environment. Conformational studies of peptides like this compound are conducted in both solution and solid states to understand their structural dynamics.

In the solid state, techniques like X-ray crystallography can provide detailed atomic-level structural information. scirp.org However, for peptides, obtaining suitable crystals can be challenging. scirp.org Infrared (IR) spectroscopy data has indicated that some peptides can form sheet-like structures in the solid state. scirp.org

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of peptides. scirp.org However, NMR is most effective for relatively small peptides. scirp.org For larger or more flexible peptides, computational modeling becomes a valuable tool for predicting structural information at the atomic level. scirp.org Studies on β-peptides have shown that oligomers can adopt helical conformations, such as a 12-helix, in both solid and solution phases. researchgate.net However, shorter oligomers may exist as an equilibrium of multiple conformers in solution. researchgate.net The amphipathic nature of the Leu-Gly-Lys-Gln-Lys sequence suggests it could integrate into lipid membranes, potentially influencing membrane fluidity and stability. pakistantoday.com.pk

Influence of Amino Acid Modifications on Peptide Structure

Modifying the amino acid sequence, such as through the substitution of L-amino acids with their D-enantiomers, can have a significant impact on a peptide's structure and stability.

The introduction of D-amino acids can improve a peptide's resistance to proteolytic enzymes, thereby increasing its stability in biological systems. researchgate.netmdpi.com This is a common strategy used to enhance the therapeutic potential of peptide-based drugs. researchgate.net For example, substituting L-amino acids with D-amino acids at the N- and/or C-termini can significantly improve serum stability without drastically altering the secondary structure, such as an alpha-helix. researchgate.net However, substitutions within the middle of the sequence can disrupt these structures and lead to a loss of activity. researchgate.net

The incorporation of D-amino acids can also influence the peptide's secondary structure. While some studies show that D-amino acid substitution has little effect on alpha-helical structures, others report a decrease in helicity. researchgate.netfrontiersin.org The specific location and number of D-amino acid substitutions are critical factors. researchgate.net In some cases, D-amino acid substitutions can induce a left-handed alpha-helix. researchgate.net The destabilizing effect of L-to-D substitutions is not always additive and can be more pronounced with multiple substitutions. nih.gov For instance, in the villin headpiece subdomain, a protein rich in α-helices, L-to-D substitutions led to significant destabilization. nih.gov Conversely, in the β-sheet-rich WW domain, even single L-to-D changes often resulted in complete unfolding. nih.gov

These modifications can also affect the peptide's hydrophobicity. Studies have shown a negative correlation between the number of D-amino acid substitutions and hydrophobicity. frontiersin.org Ultimately, the strategic incorporation of D-amino acids is a valuable technique for modulating the structural and functional properties of peptides like this compound. researchgate.net

Molecular Mechanisms of Action and Biological Targets

Modulation of Neurotransmitter Release

Pentapeptide-18 influences the release of several key neurotransmitters, which underlies its biological effects.

This compound is understood to inhibit the release of acetylcholine (B1216132) at the neuromuscular junction. curemd.comcorepeptides.com This action is achieved by mimicking the natural mechanism of enkephalins. researchgate.net Enkephalins are endogenous opioid peptides that play a role in regulating neuronal activity. nih.gov this compound, as an enkephalin analog, couples to enkephalin receptors on the outside of nerve cells. researchgate.netaestheta.ltinci.guide This binding event initiates a cascade within the neuron that leads to the closure of calcium channels. researchgate.netaestheta.ltinci.guide

The influx of calcium ions is a critical step for the fusion of synaptic vesicles, which contain acetylcholine, with the neuronal membrane—a process known as exocytosis. corepeptides.comaestheta.lt By preventing the entry of calcium, this compound effectively inhibits the release of acetylcholine into the synapse. researchgate.netcorepeptides.comaestheta.lt This modulation of acetylcholine release leads to a reduction in muscle contraction. aestheta.ltpersonalcaremagazine.com The mechanism is distinct from that of botulinum toxin, which cleaves the SNAP-25 protein to prevent the formation of the SNARE complex required for vesicle fusion. personalcaremagazine.com Instead, this compound's action is a modulatory one, reducing neuronal excitability without causing paralysis. inci.guidepersonalcaremagazine.com

| Finding | Mechanism | Reference |

|---|---|---|

| Inhibits acetylcholine release at neuromuscular junctions. | Mimics enkephalins, leading to muscle relaxation. | curemd.comcorepeptides.com |

| Couples to enkephalin receptors, initiating a cascade that closes calcium channels. | Prevents calcium influx required for acetylcholine vesicle fusion and exocytosis. | researchgate.netaestheta.ltinci.guide |

| Modulates acetylcholine release, reducing muscle contraction without paralysis. | Decreases neuronal excitability as an alternative mechanism to botulinum toxin. | inci.guidepersonalcaremagazine.com |

Research indicates that this compound can inhibit the release of catecholamines, a class of neurotransmitters that includes adrenaline and noradrenaline. mdpi.comresearchgate.net This inhibitory action is a consequence of its enkephalin-mimicking properties. By binding to enkephalin receptors and initiating an intracellular signaling cascade, this compound ultimately blocks calcium channels. researchgate.net This prevention of calcium influx into the neuron hinders the exocytosis of vesicles containing catecholamines, thereby inhibiting their release. researchgate.net

Influence on Glutamate (B1630785) Release in Neuronal Systems

Receptor Interactions

The biological activity of this compound is mediated through its specific interactions with cell surface receptors.

This compound is a modified analog of Leu-enkephalin, an endogenous opioid pentapeptide. biotechpeptides.comnih.gov Structurally, it differs by the substitution of D-Alanine for glycine (B1666218) at the second position, which enhances its resistance to degradation. biotechpeptides.com It functions by coupling to enkephalin receptors, which are a type of opioid receptor, on the exterior of nerve cells. researchgate.netijdvl.commdpi.com This interaction has been described as that of a delta opioid agonist. creative-peptides.com The binding of this compound to these receptors initiates a conformational change in the receptor, which in turn triggers downstream signaling pathways. inci.guideijdvl.com This coupling is the primary event that leads to the modulation of neuronal excitability and the subsequent inhibition of neurotransmitter release. researchgate.netpersonalcaremagazine.com

| Receptor Interaction | Description | Reference |

|---|---|---|

| Enkephalin Receptor Coupling | This compound, a Leu-enkephalin analog, binds to enkephalin receptors on nerve cells. | researchgate.netijdvl.combiotechpeptides.com |

| Delta Opioid Agonism | Acts as a delta opioid agonist. | creative-peptides.com |

| GPCR Binding and Modulation | Couples to inhibitory G-protein-coupled receptors (GPCRs), leading to the release of G protein subunits. | researchgate.netinci.guide |

Enkephalin receptors are a class of G-protein-coupled receptors (GPCRs). curemd.comkenhub.com Specifically, they are coupled to inhibitory G-proteins (Gi). inci.guide When this compound binds to these receptors, it causes the release of the G-protein subunits (α, β, γ) inside the neuron. aestheta.ltinci.guide These subunits then act to close calcium channels. aestheta.ltinci.guide This modulation of GPCR activity is the key mechanism through which this compound exerts its influence on neuronal signaling and neurotransmitter release. researchgate.netcuremd.com

Neurotransmitter Receptor Mimicry and Competitive Inhibition

This compound is structurally similar to enkephalins, which are natural ligands for opioid receptors. mdpi.comnih.gov It is hypothesized that this compound mimics these endogenous peptides by binding to enkephalin receptors on nerve cells. researchgate.netforsal.pl This interaction is thought to trigger the activation of inhibitory G-protein-coupled receptors (GPCRs). researchgate.netcuremd.com By binding to these receptors, this compound may competitively inhibit the binding of natural signaling molecules, leading to a cascade of intracellular events that ultimately reduce neuronal excitability. curemd.comresearchgate.net This mimicry and competitive inhibition at the receptor level are central to its proposed biological effects. curemd.com

Ion Channel Modulation

A significant aspect of this compound's mechanism of action involves the modulation of ion channel activity, particularly calcium channels. researchgate.netalkas.lt

Calcium Channel Activity Regulation

Research suggests that this compound can block calcium channels in neurons. researchgate.net The influx of calcium ions (Ca2+) into presynaptic neurons is a critical step for the release of neurotransmitters like acetylcholine. corepeptides.com By inhibiting these calcium channels, this compound is believed to reduce the intracellular concentration of Ca2+, thereby decreasing the release of these neurotransmitters. corepeptides.commdpi.com This modulation of presynaptic calcium channels is a key step in its mechanism to reduce muscle contractions. scholaris.camdpi.compnas.org

Interaction with SNARE Complex Components

While the primary mechanism of this compound is believed to be through receptor mimicry and ion channel modulation, there is also theoretical consideration of its potential interaction with the SNARE complex, a critical machinery for vesicle fusion and neurotransmitter release. mdpi.cominci.guide

Role of SNAP-25 and Syntaxin-1 in Vesicle Fusion

The SNARE complex is composed of three key proteins: SNAP-25 (Synaptosomal-Associated Protein 25), Syntaxin-1, and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein). researchgate.netplos.org These proteins work together to mediate the fusion of synaptic vesicles with the presynaptic membrane, a necessary step for the release of neurotransmitters into the synaptic cleft. embopress.orgnih.gov Specifically, SNAP-25 and Syntaxin-1 are located on the target membrane and are crucial for the docking and priming of vesicles. mdpi.compnas.org The proper assembly and function of this complex are essential for neuronal communication. plos.orgresearchgate.net

Theoretical Destabilization of the SNARE Complex

It is theorized that some peptides can interfere with the formation and stability of the SNARE complex. mdpi.comnih.gov While direct evidence for this compound's interaction is less established compared to its receptor-mediated actions, it is plausible that by altering the conformational state of presynaptic components, it could indirectly influence the stability of the SNARE complex. forsal.pl For instance, peptides that mimic components of the SNARE complex, such as SNAP-25, can compete for binding sites and thereby destabilize the functional complex, inhibiting neurotransmitter release. researchgate.netnih.gov

Cellular Signaling Pathways Downstream of Receptor Binding

The binding of this compound to its target receptor initiates a cascade of intracellular signaling events that ultimately produce its biological effects. As a mimic of enkephalins, its primary target is the enkephalin receptor, a type of G-protein coupled receptor (GPCR). personalcaremagazine.comresearchgate.netcuremd.com

Intracellular Effector Activation

Upon binding of this compound to the enkephalin receptor, a conformational change in the receptor is induced. This change activates the associated heterotrimeric G-proteins. pnas.org The activated G-protein, in turn, modulates the activity of downstream intracellular effectors. americanpeptidesociety.org

A primary effector pathway influenced by this compound is the regulation of ion channels, specifically calcium channels. researchgate.netmdpi.com The activation of the enkephalin receptor by this compound leads to the inhibition of voltage-gated calcium channels. researchgate.net This blockage prevents the influx of calcium ions that is essential for the exocytosis of neurotransmitter-filled vesicles. personalcaremagazine.com

The activation of GPCRs can also lead to the modulation of other second messenger systems. For instance, GPCRs can influence the levels of cyclic AMP (cAMP) or activate other kinases like protein kinase C (PKC), which can then phosphorylate various cellular proteins, leading to a broader cellular response. americanpeptidesociety.org While the direct involvement of these specific second messengers in the action of this compound is not as extensively detailed in the available literature, the activation of an inhibitory G-protein-coupled receptor is a key step. researchgate.net

Cross-talk with other Signaling Cascades

Cellular signaling is a complex network of interconnected pathways, and the signals initiated by this compound are likely to intersect with other signaling cascades. acs.orgnih.gov The modulation of neuronal excitability and neurotransmitter release can have widespread effects on cellular homeostasis and communication. pakistantoday.com.pk

For example, the reduction in acetylcholine release at the neuromuscular junction will affect the signaling through nicotinic acetylcholine receptors on the muscle cell, leading to reduced muscle contraction. This represents a direct form of intercellular signaling cross-talk.

Furthermore, within the neuron itself, the alteration in calcium levels can impact numerous calcium-dependent enzymes and transcription factors, potentially influencing gene expression and other cellular processes over the long term. The phenomenon of "PTM crosstalk," where one post-translational modification on a protein can influence another, highlights the intricate regulation within signaling pathways. acs.orgnih.gov While specific examples of PTM crosstalk directly initiated by this compound are not well-documented, it is a fundamental mechanism of cellular signal integration. nih.gov

The interaction of signaling pathways is crucial for the fine-tuning of cellular responses. americanpeptidesociety.org For instance, the signaling initiated by this compound could be modulated by other pathways that are simultaneously active in the cell, such as those activated by growth factors or other hormones, leading to a highly integrated and context-dependent cellular outcome. oup.comfrontiersin.org

Biological Activities and Cellular Effects in Preclinical and in Vitro Models

Modulation of Neuronal Function

Pentapeptide-18 has been identified as a neurotransmitter-inhibiting peptide, often referred to as a "neuropeptide," for its ability to modulate neuronal activity. paulaschoice.co.uk Its mechanism is likened to that of natural enkephalins, which are endogenous opioids that inhibit neuronal activity. inci.guide

Attenuation of Neuronal Activity

This compound functions by mimicking the action of enkephalins. researchgate.net It binds to enkephalin receptors on the exterior of nerve cells, which are coupled to inhibitory G-proteins. inci.guide This binding initiates a cascade within the neuron that leads to a decrease in its excitability. inci.guideresearchgate.net Specifically, the activation of the G-protein-coupled receptor leads to the closure of calcium (Ca2+) channels and the opening of potassium (K+) channels. inci.guide The prevention of Ca2+ influx into the neuron inhibits the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the cell membrane, thereby modulating their release at the synapse. inci.guideresearchgate.net This reduction in neurotransmitter release leads to a relaxation of muscle contraction. inci.guidecuremd.com

The structure of this compound, with its specific amino acid sequence, allows it to competitively inhibit neurotransmitter receptors, altering signal transduction. curemd.com It is hypothesized that the peptide may mimic inhibitory neurotransmitters, thereby impacting signal propagation and cellular excitability. pakistantoday.com.pk

Potential in Neuroprotection and Neuronal Survival in Model Systems

Research suggests that this compound may possess neuroprotective properties. curemd.com By modulating neurotransmitter release and receptor activity, it may help maintain neuronal function. curemd.com This has led to speculation about its potential in studying neurodegenerative conditions where protecting neurons from damage and promoting their survival is a primary goal. curemd.com The peptide's ability to reduce neuronal excitability could be a key factor in its neuroprotective potential. researchgate.net Furthermore, some studies on arginine-rich peptides have shown neuroprotective effects in models of stroke and traumatic brain injury, suggesting a potential area of investigation for peptides like this compound. tandfonline.comnih.gov

Antioxidant Properties and Oxidative Stress Response in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in cellular damage and aging. curemd.comoup.com Peptides are among the natural compounds that have shown effectiveness in regulating ROS. oup.com

Free Radical Scavenging Mechanisms

It has been theorized that this compound exhibits antioxidant characteristics. curemd.com The structure of a peptide, including its amino acid composition and sequence, is a key determinant of its antioxidant capacity. nih.gov Low-molecular-weight peptides are believed to enhance antioxidant activity by acting as electron donors, which neutralizes free radicals and prevents chain reactions. nih.gov Specific amino acids contribute to these effects; for instance, aromatic amino acids can act as hydrogen donors to improve ROS scavenging. nih.gov Synthetic pentapeptides have been designed to act as both iron(iii)-chelators and radical scavengers, which drastically limits the production of reactive oxygen species. oup.comresearchgate.net

Studies on various peptides have demonstrated their ability to scavenge different types of free radicals. For example, peptides derived from spotted babylon snail protein showed significant scavenging activity against ABTS, DPPH, and nitric oxide radicals. rsc.org Similarly, peptides from Paeonia ostii hydrolysate exhibited strong scavenging of ABTS and hydroxyl radicals. nih.gov The antioxidant potential of peptides can be attributed to their ability to scavenge intracellular ROS, thereby protecting against radical-mediated damage to lipids, proteins, and DNA. acs.org

Cellular Protection Against Oxidative Damage

In cellular models, peptides have demonstrated the ability to protect cells from oxidative damage. mdpi.com For instance, synthetic peptides derived from Erythrina edulis seed protein protected neuroblastoma cells from oxidative damage induced by FeSO4 in a dose-dependent manner. mdpi.com This protective effect is largely attributed to their radical scavenging properties. mdpi.com

Furthermore, some antioxidant peptides can upregulate the expression of inherent antioxidative enzymes such as superoxide (B77818) dismutase-1, glutathione, and catalase. acs.org In studies using PC-12 cells, antioxidant peptides were shown to inhibit the accumulation of intracellular free radicals triggered by H2O2, reduce the dissipation of mitochondrial membrane potential, and maintain mitochondrial morphology. nih.gov A novel hybrid peptide, VLP-Aβ, demonstrated significant antioxidant activity in both in vitro and in vivo models by increasing the levels of antioxidant enzymes and alleviating oxidative stress. mdpi.com Peptides from Pinctada fucata also showed potent cellular antioxidant activity, inhibiting the growth of carcinoma cells without cytotoxicity. koreascience.kr

Influence on Cellular Morphology and Cytoskeletal Dynamics

The cytoskeleton, a network of F-actin, microtubules, and intermediate filaments, is crucial for maintaining cell shape, adhesion, and motility. acs.org

Investigations suggest that this compound may play a role in stabilizing cellular morphology by interacting with structural proteins, which could influence cytoskeletal dynamics. pakistantoday.com.pk The unique amino acid sequence of the peptide might be responsible for these interactions. pakistantoday.com.pk The amphipathic nature of some peptides suggests they could integrate into lipid membranes, potentially contributing to structural reinforcement and maintaining cellular integrity. pakistantoday.com.pk

Studies on other peptides and proteins have shown how they can influence the cytoskeleton. For example, the expression of the urokinase-type plasminogen activator receptor (uPAR) can induce dramatic reorganizations of the actin cytoskeleton, leading to membrane protrusions and increased cell motility. rupress.org The intermediate filament protein vimentin (B1176767) is also known to be important for maintaining cell morphology and adhesion. acs.org Furthermore, treatments with substances like acrylamide (B121943) can disrupt intermediate filaments and affect the cytoskeleton. researchgate.net The eukaryotic translation elongation factor 1A (eEF1A) has also been shown to affect the actin cytoskeleton and cell morphology. nih.gov While direct evidence for this compound's specific effects on cytoskeletal dynamics is still emerging, the theoretical basis for its influence on cellular structure is plausible given the known roles of other peptides and proteins.

Impact on Protein Folding and Stability Mechanisms

Furthermore, the peptide's structure is thought to interact with molecular chaperones, which are proteins that assist in the correct folding of other proteins. pakistantoday.com.pk By potentially aiding these chaperones, this compound may contribute to maintaining protein integrity, a critical aspect of cellular quality control. pakistantoday.com.pk The study of such interactions could provide insights into how cellular systems manage protein stability, particularly under conditions of stress that can lead to protein misfolding. pakistantoday.com.pk While the majority of short peptides like tetrapeptides and pentapeptides are often found to be largely disordered in aqueous solutions, computational studies have identified a small number with a stronger tendency to form stable structures. duth.gr

Effects on Cellular Communication and Signal Transduction

This compound is hypothesized to modulate cellular communication, particularly in the context of neuromuscular signaling. pik.bgnih.gov It is believed to act similarly to enkephalins, which are endogenous opioid peptides, by interacting with their receptors on nerve cells. ijdvl.commdpi.com This interaction is thought to induce a conformational change in the receptor, leading to a cascade of intracellular events. ijdvl.comwikipedia.org

One of the proposed mechanisms involves the inhibition of acetylcholine (ACh) release at the synaptic cleft. frontiersin.orgcorepeptides.com By mimicking enkephalins, this compound may downregulate the release of this key neurotransmitter, which is responsible for muscle contraction. nih.govmdpi.com In vitro studies have demonstrated a reduction in glutamate (B1630785) release in neuronal cell cultures, further supporting its potential to modulate neurotransmitter activity. ijdvl.com

The signal transduction pathway may involve G-protein-coupled receptors (GPCRs). curemd.com Upon binding to a GPCR, a signaling cascade is initiated, often involving second messengers and a series of molecular events that amplify the initial signal. wikipedia.orgpatnawomenscollege.inpressbooks.pub This can lead to changes in the transcription of genes and post-translational modifications of proteins, ultimately altering cellular behavior. wikipedia.org It is also suggested that this compound might influence calcium ion influx into presynaptic neurons, a critical step in neurotransmitter exocytosis. corepeptides.com

Potential in Tissue Engineering Research Models

The properties of this compound suggest its potential utility in the field of tissue engineering, a discipline focused on developing biological substitutes to restore, maintain, or improve tissue function. curemd.combiorxiv.orgacs.org

Influence on Cell Proliferation and Differentiation

Research suggests that peptides like this compound may influence the proliferation and differentiation of various cell types, including keratinocytes and fibroblasts. pik.bgcuremd.com Some studies on purified epidermal pentapeptides have shown an inhibitory effect on the proliferation of mouse epidermal cells, while simultaneously enhancing their terminal differentiation. nih.gov This dual action is significant in tissue homeostasis. The response of cells to such peptides can be influenced by factors like the concentration of calcium in the culture medium. nih.gov In the context of tissue engineering, guiding the behavior of stem cells is crucial. For instance, certain fibroblast growth factor-2 (FGF-2) derived peptides have been shown to significantly increase the proliferation, self-renewal, and differentiation of mesenchymal stem cells in vitro. nih.gov

Modulation of Extracellular Matrix (ECM) Components

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov this compound is purported to interact with components of the ECM. curemd.com By binding to ECM proteins, it may influence cell adhesion, migration, and proliferation. curemd.com This interaction is critical in processes like wound healing and tissue regeneration, where dynamic modulation of the ECM is essential for effective repair. curemd.com Some peptides, known as signal peptides, can stimulate the production of key ECM proteins like collagen and elastin (B1584352) by activating fibroblasts. mdpi.commdpi.com For example, Palmitoyl Pentapeptide-4 has been reported to stimulate the synthesis of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans. mdpi.com

Applications in Biomaterial Development for Research

The ability of certain peptides to self-assemble into nanofiber structures makes them attractive for the development of hydrogel biomaterials. biorxiv.orgacs.org These hydrogels can mimic the native ECM and provide a scaffold for cell growth and tissue regeneration. biorxiv.orgfrontiersin.orgresearchgate.net Research has shown that short, five-residue peptides can form robust hydrogels that are injectable and can support the encapsulation, proliferation, and three-dimensional process extension of cells like oligodendrocyte progenitor cells. biorxiv.orgacs.org The functionalization of biomaterials with peptides can confer specific bioactive properties, such as promoting cell adhesion or guiding cell differentiation, which is a key area of research in creating more effective tissue engineering constructs. frontiersin.orgnih.gov

Modulation of Melanogenesis by Specific Analogues

Recent research has explored the potential of modified versions of this compound to influence melanogenesis, the process of melanin (B1238610) production. frontiersin.orgcorepeptides.com Studies have shown that substituting the N-terminal L-tyrosine with D-tyrosine or adding a D-tyrosine to the C-terminus of this compound can endow the peptide with anti-melanogenic properties. researchgate.netdovepress.com

In vitro experiments using human melanoma MNT-1 cells demonstrated that these D-tyrosine-containing analogues could reduce melanin content and inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. researchgate.netdovepress.com This effect was observed both under basal conditions and when melanogenesis was stimulated by α-melanocyte-stimulating hormone (α-MSH) or UVB irradiation. researchgate.net The inhibitory effect was also confirmed in a 3D human skin model. researchgate.net This suggests that the stereochemistry of the tyrosine residue plays a significant role in the peptide's biological activity related to pigmentation. frontiersin.orgcorepeptides.com

| Research Area | Key Findings | Cell/Model System | References |

| Protein Folding & Stability | May integrate into lipid membranes and interact with molecular chaperones to aid protein stability. | Theoretical Models | pakistantoday.com.pk |

| Cellular Communication | Modulates neurotransmitter release (e.g., acetylcholine, glutamate) by mimicking enkephalins. | Neuronal Cell Cultures | frontiersin.orgijdvl.commdpi.comcorepeptides.com |

| Signal Transduction | Hypothesized to act via G-protein-coupled receptors (GPCRs), potentially influencing calcium channels. | In Vitro Models | corepeptides.comcuremd.com |

| Cell Proliferation | Inhibits proliferation and enhances terminal differentiation of epidermal cells. | Mouse Epidermal Cells | nih.gov |

| ECM Modulation | Interacts with ECM components, potentially influencing cell adhesion and proliferation. May stimulate collagen and elastin production. | In Vitro Models | mdpi.commdpi.comcuremd.com |

| Biomaterial Development | Can be incorporated into hydrogels to support cell growth and tissue regeneration. | Oligodendrocyte Progenitor Cells | biorxiv.orgacs.org |

| Melanogenesis Modulation | D-tyrosine containing analogues inhibit tyrosinase activity and reduce melanin synthesis. | Human Melanoma MNT-1 Cells, 3D Human Skin Model | frontiersin.orgcorepeptides.comresearchgate.netdovepress.com |

Inhibition of Melanin Content in Melanocytes (D-Tyrosine Variants)

Research has demonstrated that modifications to the standard this compound sequence, specifically the incorporation of a D-Tyrosine (D-Tyr) residue, can endow the peptide with anti-melanogenic properties. researchgate.netmdpi.com Standard this compound is not typically associated with melanin inhibition, but the addition of D-Tyrosine, an amino acid known to negatively regulate melanin synthesis, confers this new biological activity. researchgate.netmdpi.comnih.gov

In vitro studies using human MNT-1 melanoma cells and primary human melanocytes have shown that this compound variants containing D-Tyrosine at either the N-terminus or C-terminus can significantly reduce melanin content. researchgate.netcorepeptides.com When MNT-1 cells were treated with these modified peptides, a notable decrease in melanin levels was observed. researchgate.net Specifically, treatment with 500 μM of this compound variants featuring a D-Tyrosine at the N-terminus (N-D) or C-terminus (C-D) led to a reduction in melanin content by approximately 50%. nih.govdovepress.com

The inhibitory effect of these D-Tyrosine-containing peptides was also confirmed in melanogenesis induced by external stimuli. researchgate.net In MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH) or irradiated with ultraviolet B (UVB), the D-Tyrosine variants of this compound effectively suppressed the expected increase in melanin synthesis. researchgate.netresearchgate.net Furthermore, this effect was observed in a 3D human skin model, where the application of a C-terminal D-Tyrosine this compound variant reduced melanin synthesis in the epidermal basal layer. researchgate.net

Table 1: Effect of this compound D-Tyrosine Variants on Melanin Content

| Peptide Variant | Cell Line | Concentration | Effect on Melanin Content | Source |

|---|---|---|---|---|

| N-Terminal D-Tyr this compound (N-D) | MNT-1 Human Melanoma Cells | 500 μM | ~50% reduction | nih.govdovepress.com |

| C-Terminal D-Tyr this compound (C-D) | MNT-1 Human Melanoma Cells | 500 μM | ~50% reduction | nih.govdovepress.com |

| N-Terminal D-Tyr this compound (N-D) | Primary Human Melanocytes | 500 μM | Significant decrease | researchgate.netresearchgate.net |

| C-Terminal D-Tyr this compound (C-D) | Primary Human Melanocytes | 500 μM | Significant decrease | researchgate.netresearchgate.net |

| C-Terminal D-Tyr this compound (C-D) | α-MSH-stimulated MNT-1 Cells | 500 μM | Inhibited induced melanogenesis | researchgate.net |

| C-Terminal D-Tyr this compound (C-D) | UVB-irradiated MNT-1 Cells | 500 μM | Inhibited induced melanogenesis | researchgate.net |

Reduction of Tyrosinase Activity in Cellular Assays

The mechanism by which D-Tyrosine variants of this compound inhibit melanin production is linked to their ability to reduce the activity of tyrosinase, the key enzyme in the melanogenesis pathway. researchgate.netnih.gov D-Tyrosine itself is known to inhibit tyrosinase activity, and incorporating it into the this compound structure imparts this function to the peptide. researchgate.netresearchgate.net

Cellular assays using lysates from MNT-1 melanoma cells and primary human melanocytes treated with D-Tyrosine-containing this compound variants demonstrated a significant reduction in tyrosinase activity. researchgate.net In MNT-1 cells, the variant with D-Tyrosine at the C-terminus (C-D) was found to be more potent than the N-terminal variant (N-D). nih.govdovepress.com Specifically, at a concentration of 500 μM, the C-D variant reduced tyrosinase activity by approximately 25%, while the N-D variant caused a reduction of about 18%. nih.govdovepress.com This enzymatic inhibition is a primary contributor to the observed decrease in melanin synthesis. researchgate.net The reduction in tyrosinase activity was also observed in primary human melanocytes treated with 500 μM of the N-D or C-D peptide variants. researchgate.netresearchgate.net

Table 2: Effect of this compound D-Tyrosine Variants on Tyrosinase Activity

| Peptide Variant | Assay System | Concentration | Effect on Tyrosinase Activity | Source |

|---|---|---|---|---|

| N-Terminal D-Tyr this compound (N-D) | MNT-1 Cell Lysate | 500 μM | ~18% reduction | nih.govdovepress.com |

| C-Terminal D-Tyr this compound (C-D) | MNT-1 Cell Lysate | 500 μM | ~25% reduction | nih.govdovepress.com |

| N-Terminal D-Tyr this compound (N-D) | Primary Human Melanocyte Lysate | 500 μM | Significant reduction | researchgate.netresearchgate.net |

| C-Terminal D-Tyr this compound (C-D) | Primary Human Melanocyte Lysate | 500 μM | Significant reduction | researchgate.netresearchgate.net |

Peptide Synthesis and Engineering Methodologies for Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Pentapeptide-18 and Analogues

The general SPPS cycle begins with the C-terminal amino acid anchored to the resin. The synthesis then proceeds from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling. In each cycle, the protecting group on the terminal amine is removed (deprotection), and the next activated amino acid is added to elongate the peptide chain (coupling). nih.govresearchgate.net

Fmoc/tBu Chemistry Applications

The most widely adopted strategy for SPPS is the Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) approach, which is frequently used for synthesizing pentapeptides. nih.govmdpi.comresearchgate.net This method is favored due to its use of milder deprotection conditions compared to older strategies like Boc/Bzl chemistry. csic.esmdpi.com

In the Fmoc/tBu strategy, the α-amino group of each amino acid is temporarily protected by the base-labile Fmoc group. The side chains of reactive amino acids (like Lysine in some peptide sequences) are protected by acid-labile groups, such as tert-Butyl (tBu). csic.es The synthesis follows a series of steps:

Deprotection: The Fmoc group from the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esresearchgate.net

Washing: The resin is washed extensively to remove the cleaved Fmoc group and residual base. rsc.org

Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent and added to the resin, forming a new peptide bond with the deprotected amine of the growing chain. researchgate.net Common activating agents include carbodiimides or uronium/phosphonium salts like HATU.

Washing: Another washing step removes unreacted amino acids and by-products.

These steps are repeated until the desired pentapeptide sequence is fully assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). csic.esmdpi.com

Purification and Characterization for Research Purity

Following cleavage from the solid support, the crude peptide product contains the target peptide as well as various impurities, such as truncated or deletion sequences that can arise from incomplete reactions during synthesis. kbdna.comopenaccessjournals.com Achieving high purity, which is essential for accurate research findings, requires robust purification and characterization methods. openaccessjournals.com

The primary technique for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govgoogle.comspkx.net.cn This method separates the target peptide from impurities based on differences in hydrophobicity. The crude mixture is passed through a column containing a nonpolar stationary phase, and peptides are eluted with a gradient of an organic solvent (like acetonitrile) in water. mdpi.com Fractions are collected, and those containing the pure peptide are pooled and lyophilized to obtain a solid product. mdpi.com

After purification, the identity and purity of the peptide must be confirmed. Several analytical techniques are employed for this characterization:

| Technique | Purpose in this compound Characterization |

| Analytical RP-HPLC | Used to assess the purity of the final product by generating a chromatogram where the area of the main peak corresponds to the purity level of the peptide. nih.gov |

| Mass Spectrometry (MS) | Confirms the molecular identity of the synthesized peptide. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS or Electrospray Ionization (ESI) MS are used to measure the molecular weight of the peptide, which must match its calculated theoretical mass. nih.govspkx.net.cn |

| Tandem Mass Spectrometry (MS/MS) | Provides sequence confirmation. The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to verify the correct order of the amino acids in the this compound sequence. nih.govspkx.net.cn |

Design and Synthesis of Modified this compound Analogues

The design and synthesis of modified analogues of a parent peptide like this compound are critical research strategies. These modifications aim to enhance specific properties such as biological activity, stability against enzymatic degradation, receptor binding affinity, and cell permeability, thereby improving the peptide's utility for research. acs.orgnih.govgenscript.com

Structural Modifications for Enhanced Research Utility

Structural modifications can be introduced at various points in the peptide sequence to probe structure-activity relationships or to confer desirable new properties. mdpi.comnih.gov These changes are synthesized using the same SPPS methods described previously, but with modified or non-natural amino acids.

Key structural modification strategies include:

Amino Acid Substitution: Replacing one or more amino acids in the original sequence. For example, substituting a standard L-amino acid with its D-isomer can increase resistance to proteases. nih.govmdpi.com In a study related to this compound, the inclusion of a D-tyrosine at the terminus was shown to impart the ability to reduce melanin (B1238610) content and tyrosinase activity, a function not associated with the original peptide. nih.govresearchgate.net

N- and C-Terminal Modifications: The termini of a peptide are often susceptible to exopeptidases. Capping these ends—for example, through N-terminal acetylation or C-terminal amidation—can block enzymatic attack and enhance stability. genscript.com Other terminal modifications, such as adding a benzylamide group, have been shown to increase binding affinity in other peptide analogues. acs.orgnih.gov

Backbone Modification: Introducing changes to the peptide backbone itself, such as N-methylation of an amide bond, can restrict conformational flexibility. nih.gov This increased rigidity can lead to improved receptor binding and enhanced membrane permeability by reducing the number of hydrogen bond donors. nih.gov

Cyclization: Converting a linear peptide into a cyclic one can dramatically improve its stability and binding affinity. researchgate.netnih.gov Cyclization reduces the peptide's flexibility, locking it into a bioactive conformation and making it less accessible to proteases. csic.es

| Modification Strategy | Research Goal | Example from Peptide Research |

| D-Amino Acid Substitution | Enhance proteolytic stability, alter bioactivity. | Addition of D-tyrosine to a this compound structure to add melanogenesis-inhibiting properties. nih.govresearchgate.net |

| N-Terminal Acetylation | Increase stability by blocking N-terminal degradation. | A common modification to mimic native proteins and improve stability. genscript.com |

| C-Terminal Amidation | Increase stability by blocking C-terminal degradation; can also be crucial for receptor interaction. | A common modification to increase peptide half-life. genscript.com |

| Cyclization | Improve stability, receptor affinity, and selectivity by constraining conformation. | Cyclic RGD pentapeptides show improved stability and binding selectivity compared to linear versions. nih.gov |

Conjugation Strategies for Studying In Vitro Stability and Permeability

For in vitro studies, peptides often face challenges of poor stability in cell culture media and low permeability across cell membranes. nih.gov Conjugation, the process of covalently attaching another molecule to the peptide, is a powerful strategy to overcome these limitations. csic.esacs.org

One of the most effective conjugation strategies for improving both stability and permeability is lipidation . This involves attaching a lipid moiety, such as a long-chain fatty acid, to the peptide. mdpi.comnih.gov For example, conjugating palmitic acid to the N-terminus of a peptide (palmitoylation) significantly increases its lipophilicity. nih.govijpsonline.com This modification has several benefits for in vitro research:

Enhanced Stability: The fatty acid can sterically hinder the approach of proteolytic enzymes, thereby protecting the peptide from degradation in skin homogenates or cell lysates. nih.gov

Improved Permeability: The increased lipophilicity facilitates the peptide's ability to partition into and diffuse across the lipid bilayers of cell membranes. nih.govijpsonline.com

Other conjugation strategies can also be employed:

Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) can shield the peptide from proteases and improve its solubility. csic.es

Biotinylation: Conjugating biotin (B1667282) allows for the detection and tracking of the peptide in various in vitro assays using streptavidin-based systems. genscript.com

| Conjugation Strategy | Primary Purpose for In Vitro Studies | Mechanism of Action |

| Lipidation (e.g., Palmitoylation) | Enhance membrane permeability and proteolytic stability. nih.gov | Increases lipophilicity, facilitating passive diffusion across membranes and sterically hindering enzyme access. nih.govijpsonline.com |

| PEGylation | Increase stability and solubility. | Creates a hydrophilic cloud around the peptide, shielding it from proteases. csic.es |

| Biotinylation | Enable detection, quantification, and localization. | Biotin forms a high-affinity complex with streptavidin, which can be linked to a reporter (e.g., enzyme, fluorophore). genscript.com |

Challenges and Advancements in Pentapeptide Research Synthesis

While SPPS is a mature technology, the synthesis of pentapeptides and their analogues is not without its difficulties. However, ongoing advancements in peptide chemistry continue to address these challenges, making the synthesis more efficient, reliable, and sustainable. openaccessjournals.com

Common Challenges in Pentapeptide Synthesis:

Aggregation: During SPPS, growing peptide chains can aggregate via intermolecular hydrogen bonds, particularly with hydrophobic sequences. This can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. mdpi.com

Difficult Couplings: Certain amino acid sequences, especially those involving sterically hindered residues (e.g., Valine, Isoleucine), can be difficult to couple efficiently, requiring extended reaction times or more potent coupling reagents. openaccessjournals.com

Purification: The purification of crude peptides by RP-HPLC can be costly and time-consuming, especially at a large scale, and requires significant amounts of solvents. openaccessjournals.comgoogle.comacs.org

Environmental Impact: Traditional SPPS protocols rely heavily on hazardous solvents like DMF, NMP, and CH2Cl2, which pose health and environmental risks. rsc.orgacs.org The use of certain coupling reagents based on benzotriazole (B28993) has also raised safety concerns due to their potentially explosive properties. acs.org

Recent Advancements in Synthesis:

Advanced Coupling Reagents: Newer coupling reagents have been developed to improve efficiency and safety. For example, reagents based on Oxyma Pure, such as COMU, offer high coupling efficiency and lower racemization risk compared to traditional benzotriazole-based reagents. acs.org

Aggregation-Disrupting Strategies: To combat on-resin aggregation, chemists have developed specialized building blocks. The use of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected dipeptides temporarily introduces a "kink" into the peptide backbone, disrupting the secondary structures that cause aggregation. The native sequence is restored during the final acid cleavage step.

Improved Synthesis Platforms: Beyond traditional SPPS, advancements in liquid-phase peptide synthesis (LPPS) are providing alternative routes that can be more easily scaled up and may avoid costly chromatographic purification by allowing for purification of intermediates via crystallization or extraction. kbdna.comgoogle.comgoogle.com

Structure Activity Relationship Sar Studies

Identification of Key Amino Acid Residues for Biological Activity

The specific sequence of amino acids in Pentapeptide-18 is fundamental to its function. Research indicates that certain residues play a more critical role than others in its biological effects. For instance, in various bioactive peptides, amino acids such as Tyrosine (Tyr), Tryptophan (Trp), Cysteine (Cys), and Methionine (Met) can act as hydrogen donors, contributing to antioxidant properties. nih.gov Acidic residues like Aspartic Acid (Asp) and Glutamic Acid (Glu) can chelate metal ions, while hydrophobic residues such as Leucine (Leu) and Phenylalanine (Phe) can enhance solubility in lipid environments, facilitating interaction with lipid-free radicals. nih.gov

In the context of this compound, which has the sequence Tyr-Gly-Gly-Phe-Leu, the aromatic residues Tyrosine and Phenylalanine are of particular interest. mdpi.com The Tyrosine residue, in particular, has been identified as a key component for the biological activity of some peptides. nih.gov The C-terminal Leucine contributes to the peptide's hydrophobicity, which can influence its interaction with cell membranes and receptors. mdpi.com Studies on other pentapeptides have shown that the substitution of specific amino acids can dramatically alter their activity, highlighting the importance of each residue in the chain. For example, in a study of melanocortin receptor-binding pentapeptides, systematic substitution of a Histidine residue led to significant changes in receptor selectivity and agonist activity. ebi.ac.uk

Table 1: Key Amino Acid Residues and Their Potential Functional Roles

| Residue Position | Amino Acid | Potential Functional Role |

| 1 | Tyrosine (Tyr) | Hydrogen donor, potential for antioxidant activity, key for receptor interaction. nih.gov |

| 2 | Glycine (B1666218) (Gly) | Provides flexibility to the peptide backbone. |

| 3 | Glycine (Gly) | Provides flexibility to the peptide backbone. |

| 4 | Phenylalanine (Phe) | Hydrophobic interactions, contributes to binding affinity. nih.gov |

| 5 | Leucine (Leu) | Enhances hydrophobicity, may facilitate lipid phase interaction. nih.govmdpi.com |

Mapping Active Sites and Binding Domains

The biological effect of this compound is predicated on its ability to bind to specific molecular targets. One proposed mechanism of action involves its interaction with components of the neuromuscular junction, where it is thought to modulate the release of neurotransmitters like acetylcholine (B1216132). curemd.commdpi.com This interaction is believed to occur at the SNARE (soluble N-ethylmaleimide-sensitive factor activating protein receptor) complex, where the peptide competes for binding sites, thereby disrupting the complex's stability and inhibiting neurotransmitter release. mdpi.com

The active site for this interaction would involve specific residues on both the peptide and the receptor proteins. Molecular modeling studies of other peptides that interact with protein complexes have shown that the binding pocket often has a high degree of conservation in its amino acid sequence. mdpi.com For example, in the case of aminopeptidase (B13392206) M, the active site contains a highly conserved zinc-binding motif. mdpi.com While the precise binding domain for this compound on the SNARE complex is not fully elucidated in the public domain, it is understood that the peptide's three-dimensional conformation, governed by its amino acid sequence, allows it to fit into a specific binding pocket. curemd.com

Research on other peptide-protein interactions, such as those involving pentatricopeptide repeat (PPR) proteins, has identified specific amino acid positions that are crucial for binding to RNA. nih.gov These studies often use techniques like truncation and mutational analysis to pinpoint the exact residues involved in the interaction. nih.govpnas.org A similar approach would be necessary to definitively map the active binding site of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentapeptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of molecules based on their physicochemical properties. pepdd.com This approach is widely applied in drug design and has been used to study various peptides. pepdd.comuestc.edu.cn For pentapeptides, QSAR models correlate their structural features, such as the properties of their amino acids, with their observed biological activities. sciopen.com

QSAR studies on peptides often use amino acid descriptors, which are numerical values representing different properties of the amino acids, such as hydrophobicity, steric properties, and electronic properties. sciopen.com These descriptors are then used as independent variables in a regression model to predict the biological activity, which is the dependent variable. sciopen.com

Several types of QSAR models have been developed for peptides, including those based on:

Z-scales: These are based on physicochemical properties measured by NMR and thin-layer chromatography. sciopen.com

VHSE (hydrophobic, steric, and electronic properties): These scales are derived from a principal component analysis of a large number of experimental and theoretical properties of amino acids. sciopen.com

SVHEHS: A descriptor that includes steric, van der Waals, hydrophobic, electronic, and hydrogen-bonding properties. sciopen.com

A recent study on angiotensin-converting enzyme (ACE) inhibitory pentapeptides demonstrated the utility of QSAR modeling. sciopen.com The study developed models using Z-scales, VHSE, and SVHEHS descriptors and found that the model based on the SVHEHS descriptor had the highest predictive power. sciopen.com Such models can be used to predict the activity of new peptide analogs and guide the design of more potent peptides. researchgate.net

Table 2: Comparison of QSAR Models for ACE Inhibitory Pentapeptides

| Descriptor | R² (Goodness of Fit) | Q² (Predictive Ability) |

| Z-scales | 0.6411 | 0.5369 |

| VHSE | 0.7636 | 0.5081 |

| SVHEHS | 0.8405 | 0.4005 |

Data from a study on ACE inhibitory pentapeptides, not this compound specifically, but illustrates the application of QSAR modeling. sciopen.com

Stereochemical Influences on Functionality (e.g., D- vs. L-amino acids)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of peptides. libretexts.org Amino acids can exist as two mirror-image forms, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory). quora.commasterorganicchemistry.com Naturally occurring amino acids in proteins are almost exclusively in the L-conformation. libretexts.org

The introduction of D-amino acids into a peptide can significantly alter its properties. Due to their inverted stereochemistry, D-amino acids have different conformational propensities compared to their L-counterparts. oup.com This can lead to changes in the peptide's secondary structure, stability, and interaction with its biological target. oup.com

In some cases, the substitution of an L-amino acid with its D-enantiomer can enhance a peptide's activity or stability. For example, some studies have shown that incorporating D-amino acids can make peptides more resistant to enzymatic degradation. researchgate.net In the context of this compound, some research has explored the effects of including a D-amino acid. One study noted that the inclusion of D-tyrosine in the structure of a similar peptide provided the ability to reduce melanin (B1238610) content and tyrosinase activity in melanocytes. mdpi.comresearchgate.net Another source identifies a synonym for this compound as [Ala2,Leu5]-Enkephalin, with the formal name L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine, indicating the presence of a D-alanine at the second position. mdpi.comcaymanchem.com This substitution likely influences the peptide's conformation and its interaction with its target.

The conformational propensities of D-amino acids have been studied using molecular dynamics simulations in host-guest pentapeptide systems (GGXGG), confirming that their intrinsic backbone conformational preferences are the inverse of their L-enantiomers. oup.com This fundamental difference underscores the profound impact of stereochemistry on peptide function.

Advanced Research Methodologies and Analytical Approaches for Studying Pentapeptide 18

In Vitro Assay Development for Mechanistic Elucidation

In vitro assays are fundamental for dissecting the specific molecular interactions and cellular responses to Pentapeptide-18. These controlled laboratory experiments provide a cost-effective and efficient means to assess its preliminary biological activity. nih.gov

Neurotransmitter Release Assays (e.g., Glutamate (B1630785) Release Modulation)

A key area of investigation for this compound is its influence on neurotransmitter release, which is crucial for understanding its effects on neuronal communication and muscle contraction. nih.govcuremd.compakistantoday.com.pk Glutamate, the most prevalent excitatory neurotransmitter in the mammalian brain, is often used as a proxy for acetylcholine (B1216132) release in these studies. daltosur.comwikipedia.org

One common method involves incubating neuronal cell cultures with radiolabeled glutamine, which is then converted to radiolabeled glutamate. daltosur.com The release of this labeled glutamate from the neurons is then measured. Research has shown that this compound can decrease glutamate release. daltosur.commdpi.com For instance, one study found that this compound induced an 11% decrease in glutamate release. mdpi.com When combined with Acetyl hexapeptide-8, a synergistic effect was observed, leading to a 40% reduction in glutamate release, highlighting that their mechanisms of action are independent and their effects can be additive. daltosur.commdpi.com

These assays are critical for quantifying the modulatory effects of this compound on neuronal excitability and provide a basis for its proposed mechanism of action in reducing muscle contractions. curemd.comforsal.pl

Table 1: Effect of this compound on Glutamate Release

| Compound | Concentration | Glutamate Release Reduction | Source |

|---|---|---|---|

| This compound | Not Specified | 11% | mdpi.com |

| Acetyl hexapeptide-8 | Not Specified | 20% | mdpi.com |

| This compound + Acetyl hexapeptide-8 | Not Specified | 40% | mdpi.com |

Receptor Binding Assays (e.g., Opioid Receptor Binding)

This compound is hypothesized to mimic the action of endogenous enkephalins by binding to opioid receptors on nerve cells. forsal.plmdpi.com Receptor binding assays are employed to investigate this interaction. These assays typically use radiolabeled ligands that have a known affinity for the target receptor.

The process involves incubating membrane preparations containing the opioid receptors with a radiolabeled ligand, such as [3H]diprenorphine, and the test compound (this compound). umich.edunih.gov The ability of this compound to displace the radiolabeled ligand from the receptor is then measured, allowing for the determination of its binding affinity (Ki). Studies on similar peptides have shown binding to mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. nih.govnih.gov For example, the proenkephalin A-derived peptide BAM 18 was found to bind to the µ-opioid receptor with a Ki of 0.29 nM, the κ-opioid receptor with a Ki of 0.75 nM, and the δ-opioid receptor with a Ki of 3.2 nM. nih.gov

These assays are crucial for confirming the direct interaction of this compound with specific receptors and elucidating the initial step in its signaling cascade that leads to a decrease in neuronal excitability. daltosur.comforsal.pl

Enzyme Activity Studies

The influence of peptides on enzyme activity is another important area of research. For this compound, studies have focused on its potential to inhibit enzymes involved in skin aging and pigmentation. nih.govmdpi.com

Specifically, research has explored the effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.gov The inclusion of a D-tyrosine residue in the this compound structure has been shown to confer the ability to reduce tyrosinase activity in melanocytes. nih.govresearchgate.net Kinetic studies, often using Lineweaver-Burk plots, can be employed to determine the mechanism of inhibition. researchgate.net Additionally, peptides can be investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins like collagen. nih.govlimitlesslifenootropics.com

These enzyme activity studies provide insights into the broader biological effects of this compound beyond its direct action on neuronal receptors.

Cell Culture Models for Biological Activity Assessment (e.g., Neuronal, Melanocyte, Fibroblast)

Cell culture models are indispensable tools for assessing the biological activity of this compound in a controlled environment. nih.govpik.bg Different cell types are used to investigate various aspects of its function.

Neuronal Cells: These are used to study the effects on neurotransmitter release and neuronal excitability, as described in the neurotransmitter release assays. daltosur.com Research suggests that this compound may have neuroprotective properties by modulating neurotransmitter release and receptor activity. curemd.com

Melanocyte Cells: Primary human melanocytes and melanoma cell lines (e.g., MNT-1) are used to study the peptide's impact on melanogenesis. nih.govnih.govresearchgate.net Studies have shown that a modified this compound containing D-tyrosine can reduce melanin content and tyrosinase activity in these cells, even when stimulated by α-MSH or UV irradiation. nih.govresearchgate.net

Fibroblast Cells: Human dermal fibroblasts are used to investigate the effects of peptides on the synthesis of extracellular matrix components like collagen. nih.govmdpi.com While signal peptides are more commonly associated with stimulating collagen production, understanding the full range of effects of any peptide on fibroblasts is important. nih.govmdpi.com

These cell culture models allow for the detailed examination of cellular responses to this compound, providing a foundation for understanding its physiological effects. pik.bg

In Vivo Preclinical Model Development for Mechanistic Insights (Excluding Human Trials)

Animal Models for Studying Neuromuscular Junction Activity

To investigate the effects of this compound on neuromuscular function, animal models are utilized. curemd.com These models allow for the study of muscle relaxation and the inhibition of muscle contraction in a physiological context. curemd.comforsal.pl While specific in vivo studies detailing the direct effect of this compound on the neuromuscular junction in animal models are not extensively published, the general approach involves observing the peptide's ability to reduce muscle contractions, which is a key aspect of its proposed anti-wrinkle effect. forsal.plresearchgate.net The insights gained from such models are crucial for validating the in vitro findings and understanding the potential real-world applications of the peptide. curemd.com

Investigation of Tissue-Specific Responses in Model Organisms

While specific studies detailing the tissue-specific responses to this compound in model organisms are not extensively documented in the provided search results, the broader context of peptide research suggests potential avenues for such investigations. Research on other peptides indicates that studies in model organisms are crucial for understanding their physiological effects, including potential roles in processes like wound healing, tissue regeneration, and cellular proliferation and differentiation. curemd.com For instance, research on a pentapeptide from Type I procollagen (B1174764) (Lys-Thr-Thr-Lys-Ser) demonstrated its ability to stimulate the production of extracellular matrix components in various mesenchymal cells, highlighting the importance of in vivo models for confirming cellular effects. researchgate.net

Investigations into this compound could therefore involve animal models to assess its effects on specific tissues. For example, its purported muscle-relaxing properties could be examined by observing changes in muscle contraction and tone in response to its administration. curemd.com Furthermore, its potential influence on skin has been noted, suggesting that studies could focus on its effects on skin cells and the extracellular matrix in vivo. mdpi.comnih.gov

Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques are invaluable for predicting and understanding the interactions of peptides like this compound at a molecular level. pik.bg These in silico methods provide insights that can guide further experimental research.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a peptide like this compound might bind to a specific receptor or protein. mdpi.comfrontiersin.org Molecular docking algorithms can assess numerous potential binding poses of the peptide to its target, calculating binding affinities and identifying the most likely interaction sites. mdpi.comnih.gov This is followed by molecular dynamics simulations, which provide a dynamic view of the peptide-receptor complex over time, revealing the stability of the interaction and any conformational changes that may occur. nih.govugm.ac.id